Oral Bioavailability Advantage: BMS-983970 vs. IV-Administered BMS-906024 in Preclinical Models
BMS-983970 was explicitly developed as an oral pan-Notch inhibitor to overcome the intravenous administration requirement of its predecessor, BMS-906024. Preclinical data indicate that while BMS-906024 is administered IV weekly with a projected human efficacious dose of 4-6 mg and a half-life of 37-124 hours, BMS-983970 was designed for oral dosing [1]. The oral route confers logistical advantages for chronic dosing regimens in animal models and potential translational applications. No specific oral bioavailability percentage is publicly available, but the structural modifications within the 1,4-benzodiazepinone series specifically targeted improved oral absorption [2].
| Evidence Dimension | Route of Administration and Dosing Convenience |
|---|---|
| Target Compound Data | Oral dosing (daily, projected) |
| Comparator Or Baseline | BMS-906024: Intravenous (IV) weekly, projected human dose 4-6 mg, half-life 37-124 h |
| Quantified Difference | Route: Oral vs. IV; dosing frequency: daily vs. weekly |
| Conditions | Preclinical development; data from AACR 2014 abstract |
Why This Matters
Oral bioavailability reduces animal handling stress, enables long-term studies, and better models chronic human dosing, directly impacting experimental reproducibility and translational relevance.
- [1] Gavai, A. V., Zhao, Y., O'Malley, D., Fink, B., Quesnelle, C., Norris, D., ... & Lee, F. (2014). Abstract 1643: BMS-983970, an oral pan-Notch inhibitor for the treatment of cancer. Cancer Research, 74(19_Supplement), 1643. View Source
- [2] Gavai, A. V., Zhao, Y., O'Malley, D., Fink, B., Quesnelle, C., Norris, D., ... & Lee, F. (2014). Abstract 1643: BMS-983970, an oral pan-Notch inhibitor for the treatment of cancer. Cancer Research, 74(19_Supplement), 1643. View Source
